2-Fluoro-8-azaspiro[4.5]decane
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Overview
Description
2-Fluoro-8-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, where a fluorine atom is attached to the 2-position of the azaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .
Another method involves the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method is convenient and has been developed for the production of biologically active compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ethyl bromodifluoroacetate: Used in difluoroalkylation reactions.
Copper Catalysts: Facilitate the difluoroalkylation and cyclization processes.
Major Products
The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Scientific Research Applications
2-Fluoro-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including inhibitors of enzymes and receptors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition of specific enzymes and modulation of receptor activities .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-2-azaspiro[4.5]decane: A similar compound with two fluorine atoms at the 8-position.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
2-Fluoro-8-azaspiro[4.5]decane is unique due to the presence of a single fluorine atom at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16FN |
---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
3-fluoro-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2 |
InChI Key |
KYGSNMCJXDKLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1F |
Origin of Product |
United States |
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